Cas no 1095-85-8 (2-(Tritylthio)ethanamine)
2-(Tritylthio)ethanamine structure
Product Name:2-(Tritylthio)ethanamine
Número CAS:1095-85-8
MF:C21H21NS
Megavatios:319.46314406395
MDL:MFCD00822629
CID:228213
PubChem ID:262764
Update Time:2025-06-06
2-(Tritylthio)ethanamine Propiedades químicas y físicas
Nombre e identificación
-
- Ethanamine,2-[(triphenylmethyl)thio]-
- 2-(Tritylthio)ethanamine
- 2-tritylsulfanylethanamine
- 2-(Triphenylmethylthio)ethylamine
- 2-(Tritylmercapto)ethanamine
- 2-(Tritylsulfanyl)-1-ethanamine
- 2-(Tritylthio)ethylamine
- Ethylamine,2-(tritylthio)- (7CI,8CI)
- NSC 96704
- S-(Triphenylmethyl)-2-aminoethanethiol
- S-Trityl-2-mercaptoethylamine
- S-Tritylcysteamine
- (tritylsulfanyl)ethylamine
- Ethanamine, 2-[(triphenylmethyl)thio]-
- AS-63757
- 2-[(Triphenylmethyl)thio]ethylamine
- SY279626
- H2N-CH2-CH2-STrt
- MFCD00822629
- S-Trityl-cysteamine
- Triphenylmethyl-containing compound, 31
- NSC96704
- S-(triphenylmethyl) 2-aminoethanethiol
- 2-(tritylsulfanyl)ethylamine
- S-Trityl cysteamine
- 2-[(triphenylmethyl)sulfanyl]ethan-1-amine
- 2-tritylthioethylamine
- 2-tritylsulfanylethylamine
- 2-(tritylsulfanyl)-1-ethaneamine
- AKOS030214491
- (S-Trityl)Cysteamine
- 2-(Tritylthio)ethanamine,2-[(triphenylmethyl)thio]- Ethanamine
- DTXSID10911219
- CHEMBL408072
- 2-(triphenylmethylmercapto)-ethylamine
- SCHEMBL38315
- 2-(tritylsulfanyl)ethanamine
- 1095-85-8
- BDBM23802
- XZOWICPSVWHCTC-UHFFFAOYSA-N
- BAA09585
- D80342
- CS-0156531
- 2-Tritylsulfanyl-ethylamine
- S-triphenylmethyl-2-aminoethanethiol
- 2-(Tritylthio)ethaneamine
- NSC-96704
- 2-[(TRIPHENYLMETHYL)SULFANYL]ETHANAMINE
- XH1313
-
- MDL: MFCD00822629
- Renchi: 1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2
- Clave inchi: XZOWICPSVWHCTC-UHFFFAOYSA-N
- Sonrisas: S(CCN)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 319.13963
- Masa isotópica única: 319.13947085g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 6
- Complejidad: 279
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 51.3Ų
Propiedades experimentales
- PSA: 26.02
2-(Tritylthio)ethanamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A750815-250mg |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 250mg |
$18.0 | 2025-02-22 | |
| Ambeed | A750815-1g |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 1g |
$41.0 | 2025-02-22 | |
| Ambeed | A750815-5g |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 5g |
$53.0 | 2025-02-22 | |
| Ambeed | A750815-25g |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 25g |
$229.0 | 2025-02-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49380-250mg |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 250mg |
¥62.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49380-5g |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 5g |
¥374.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49380-1g |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 1g |
¥93.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49380-25g |
2-(Tritylthio)ethanamine |
1095-85-8 | 98% | 25g |
¥1265.0 | 2024-07-18 | |
| Chemenu | CM361736-5g |
2-(Tritylthio)ethanamine |
1095-85-8 | 95%+ | 5g |
$132 | 2022-06-14 | |
| Chemenu | CM361736-10g |
2-(Tritylthio)ethanamine |
1095-85-8 | 95%+ | 10g |
$226 | 2022-06-14 |
2-(Tritylthio)ethanamine Literatura relevante
-
Chiara Massarenti,Olga Bortolini,Giancarlo Fantin,Dario Cristofaro,Daniele Ragno,Daniela Perrone,Elena Marchesi,Gianluca Toniolo,Alessandro Massi Org. Biomol. Chem. 2017 15 4907
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